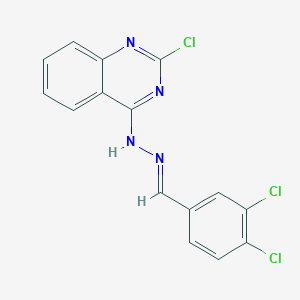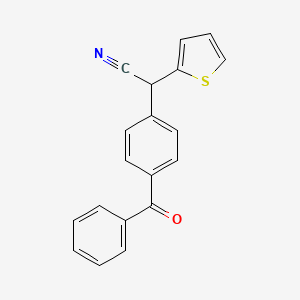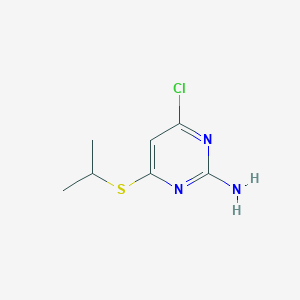
3,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone
Descripción general
Descripción
“3,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone” is a chemical compound with the molecular formula C15H9Cl3N4 . It’s often referred to by its CAS number, 339025-97-7 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms and a carbaldehyde group, which is connected to a quinazoline ring via a hydrazone linkage . The quinazoline ring is also substituted with a chlorine atom .Aplicaciones Científicas De Investigación
Optoelectronic Materials Development
Quinazoline derivatives, including those structurally related to 3,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone, have been explored for their applications in optoelectronic materials. These compounds are integrated into π-extended conjugated systems, significantly enhancing the electroluminescent properties of materials used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The incorporation of quinazoline and pyrimidine fragments into these systems is crucial for creating novel optoelectronic materials with potential applications in luminescent small molecules, chelate compounds, photo- and electroluminescence, nonlinear optical materials, and colorimetric pH sensors. Iridium complexes based on quinazoline derivatives show high-efficiency phosphorescent materials for OLEDs, highlighting the value of these compounds in the development of advanced optoelectronic devices (Lipunova et al., 2018).
Antimicrobial Agents
Hydrazide-hydrazone derivatives, closely related to the compound , demonstrate a wide variety of biological activities, including antimicrobial properties. Research focusing on these derivatives since 2010 has consistently shown their potential as antibacterial, antifungal, and antiviral agents. The broad spectrum of antimicrobial activity associated with hydrazide-hydrazone derivatives suggests their significant potential in developing new antimicrobial therapies. These findings underscore the importance of such compounds in medicinal chemistry, particularly in addressing the growing concern of antibiotic resistance (Popiołek, 2016).
Anticancer and Antitubercular Agents
Quinoline hydrazone derivatives, similar in structure to 3,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone, have shown promising results as potent anticancer and antitubercular agents. These compounds' broad spectrum of biological and biochemical activities is aided by the synthetic flexibility of quinoline, allowing for a large number of structurally varied hydrazone derivatives and their metal complexes. The significance of these derivatives in anti-tuberculosis and anticancer drug development highlights the ongoing need for novel bioactive molecules with different mechanisms of action to address global health issues like tuberculosis and cancer (Mandewale et al., 2017).
Propiedades
IUPAC Name |
2-chloro-N-[(E)-(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N4/c16-11-6-5-9(7-12(11)17)8-19-22-14-10-3-1-2-4-13(10)20-15(18)21-14/h1-8H,(H,20,21,22)/b19-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLJKGMFCDBJAW-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one](/img/structure/B3036173.png)
![4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B3036176.png)
![[8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](4-methoxyphenyl)methanone](/img/structure/B3036177.png)

![11-(4-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B3036179.png)
![15-(3-Chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3036181.png)


![3,6-Diphenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine](/img/structure/B3036184.png)
![3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B3036185.png)
![(2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B3036186.png)
![2-[(4-bromophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3036187.png)
![2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole](/img/structure/B3036189.png)
